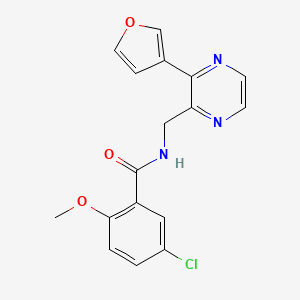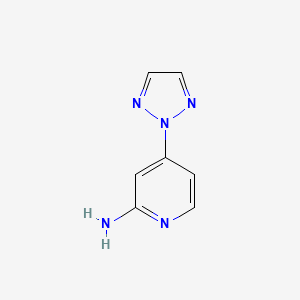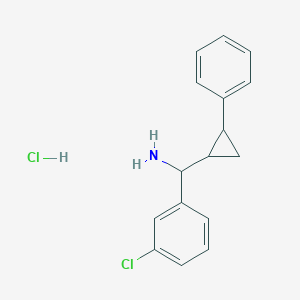
(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride is a chemical compound that belongs to the class of cyclopropylamines It is characterized by the presence of a 3-chlorophenyl group and a 2-phenylcyclopropyl group attached to a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methanamine Moiety: The methanamine moiety can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide, alkoxide, amine groups.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Hydroxylated, alkoxylated, or aminated derivatives.
Applications De Recherche Scientifique
(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, leading to a biological response.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Modulating Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride: Similar structure with a chlorine atom at the 2-position of the phenyl ring.
(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride: Similar structure with a chlorine atom at the 4-position of the phenyl ring.
(3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride: Similar structure with an imidazole ring instead of a cyclopropyl ring.
Uniqueness
(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both a 3-chlorophenyl group and a 2-phenylcyclopropyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
(3-chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN.ClH/c17-13-8-4-7-12(9-13)16(18)15-10-14(15)11-5-2-1-3-6-11;/h1-9,14-16H,10,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHYALDJSXJGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC(=CC=C2)Cl)N)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
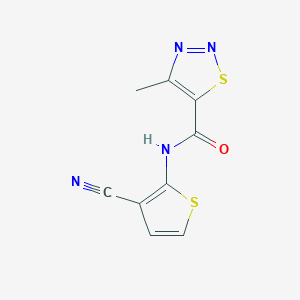
![1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2710647.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2710648.png)
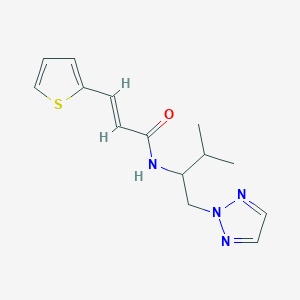
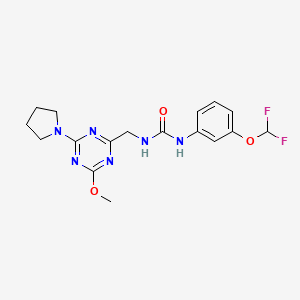

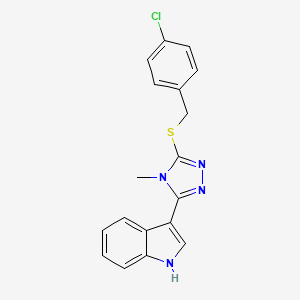
![[7-[(4-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2710657.png)
![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710658.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2710660.png)
![2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2710661.png)
![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2710662.png)
